

# 5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** *5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide*

**Cat. No.:** B1298187

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and potential biological properties of **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide**. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and a speculative exploration of its biological significance.

## Core Physical and Chemical Properties

**5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide** is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a diethylsulfonamide moiety. The physical and chemical properties of this compound are summarized below.

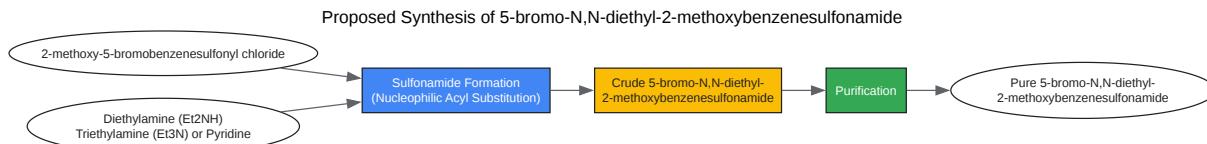
Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>16</sub> BrNO <sub>3</sub> S	[1][2]
Molecular Weight	322.22 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	90-94 °C	[1]
Boiling Point	409.5 ± 55.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[1]
Solubility	Slightly soluble in water; Soluble in organic solvents such as DMSO and DMF	[2]
Purity	>98%	[2]
Storage	Store in a cool, dry place, tightly sealed, and protected from light and moisture.	[2]

## Experimental Protocols

While specific experimental protocols for the synthesis, purification, and analysis of **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide** are not extensively detailed in publicly available literature, a plausible synthetic route and analytical methods can be extrapolated from established procedures for structurally similar compounds.

## Proposed Synthesis Workflow

The synthesis of **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide** can be envisioned through a two-step process starting from 2-methoxy-5-bromobenzenesulfonyl chloride.



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A plausible synthetic workflow for the target compound.

#### Step 1: Synthesis of 2-methoxy-5-bromobenzenesulfonyl chloride

The synthesis would likely begin with the chlorosulfonation of 4-bromoanisole.

- Reaction: 4-bromoanisole is reacted with chlorosulfonic acid, typically at reduced temperatures (e.g., 0-5 °C), followed by warming to room temperature.
- Work-up: The reaction mixture is carefully quenched by pouring it onto ice, and the resulting precipitate, 2-methoxy-5-bromobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

#### Step 2: Sulfonamide Formation

The prepared sulfonyl chloride is then reacted with diethylamine to form the desired sulfonamide.

- Reaction: 2-methoxy-5-bromobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, diethylamine and a base (such as triethylamine or pyridine to scavenge the HCl byproduct) are added, usually at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
- Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure.

## Purification Protocol

The crude product can be purified using standard laboratory techniques.

- Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure crystalline product.
- Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective for eluting the target compound.

## Analytical Methods

The identity and purity of the synthesized **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide** would be confirmed by standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound.
  - Column: C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid (0.1%).
  - Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would be used to confirm the structure of the molecule. Expected characteristic signals would include those for the aromatic protons, the methoxy group protons, and the ethyl group protons in the  $^1\text{H}$  NMR spectrum, and corresponding signals in the  $^{13}\text{C}$  NMR spectrum.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

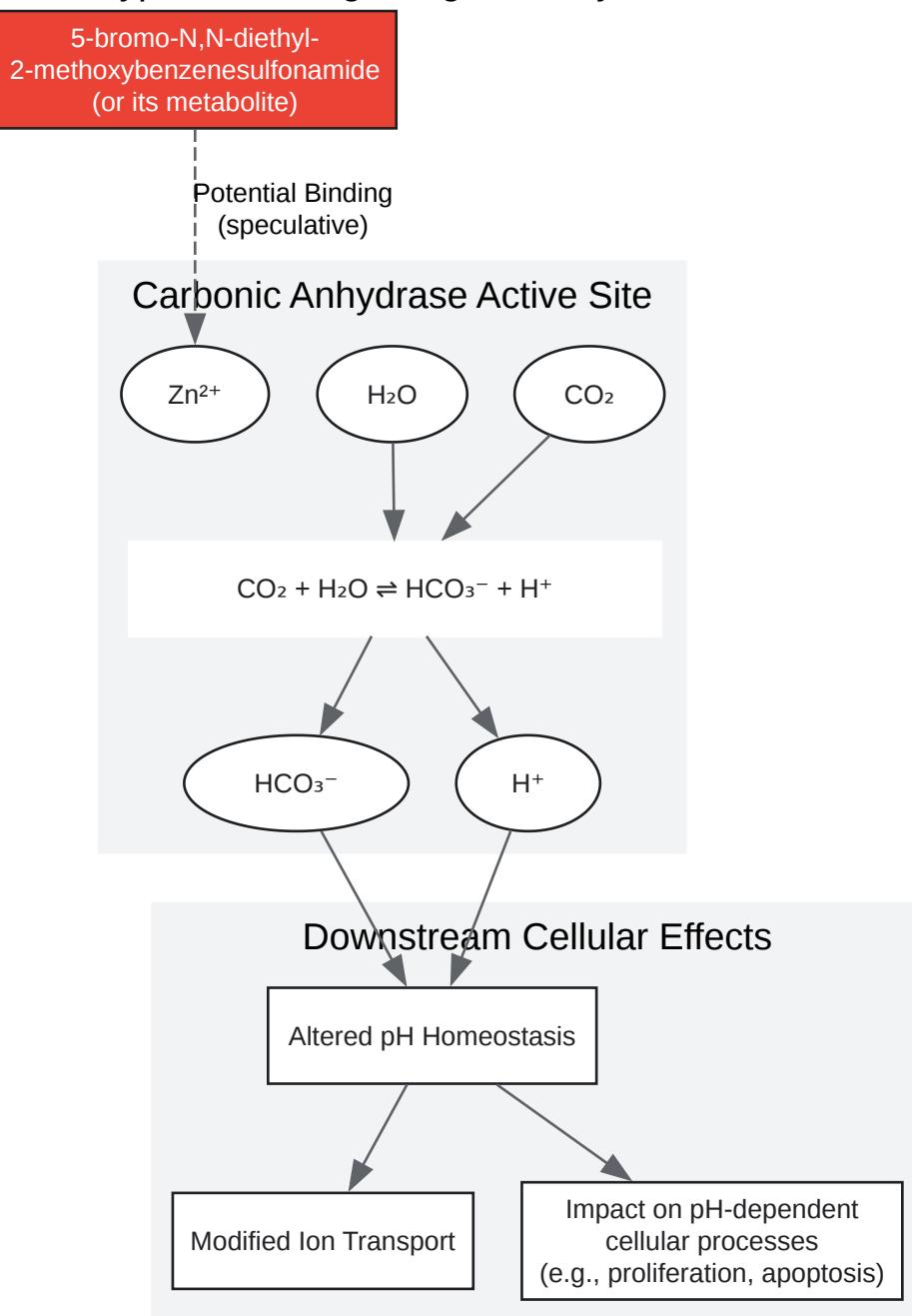
## Potential Biological Activity and Signaling Pathways

While there is no direct experimental data on the biological activity of **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide**, the benzenesulfonamide scaffold is a well-established pharmacophore, most notably as an inhibitor of carbonic anhydrases (CAs).<sup>[1][3][4]</sup> CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.<sup>[4]</sup> Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and some cancers.<sup>[1][3]</sup>

## Hypothetical Mechanism of Action: Carbonic Anhydrase Inhibition

Based on the extensive literature on benzenesulfonamide-based CA inhibitors, it is plausible that **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide** could act as an inhibitor of one or more carbonic anhydrase isoforms. The primary sulfonamide group is a key zinc-binding group in the active site of carbonic anhydrases.<sup>[4]</sup> Although the target compound is a tertiary sulfonamide, it is possible it could be metabolized in vivo to a primary or secondary sulfonamide, or it may interact with the enzyme through other mechanisms.

### Hypothetical Signaling Pathway: CA Inhibition



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A speculative signaling pathway illustrating the potential mechanism of action via carbonic anhydrase inhibition.

Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the known pharmacology of the benzenesulfonamide class of compounds. Further

experimental validation is required to determine the actual biological targets and mechanism of action of **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide**.

This technical guide serves as a foundational resource for researchers interested in **5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide**. The provided data and proposed experimental approaches offer a starting point for further investigation into the chemical and biological properties of this compound.

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